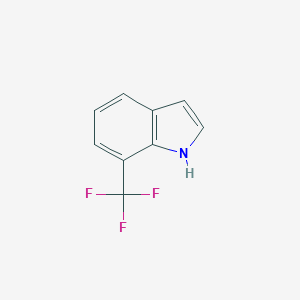

7-(trifluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAYAPZSEPNOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439558 | |

| Record name | 7-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172217-02-6 | |

| Record name | 7-(Trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172217-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 7-position of the indole scaffold can profoundly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of 7-(trifluoromethyl)-1H-indole, including its melting point, boiling point, pKa, partition coefficient (logP), and aqueous solubility. Due to the limited availability of direct experimental data for this specific isomer, this guide combines predicted values with established experimental protocols for the determination of these crucial parameters in indole derivatives. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 7-(Trifluoromethyl)-1H-indole |

| CAS Number | 172217-02-6 |

| Molecular Formula | C₉H₆F₃N |

| Molecular Weight | 185.15 g/mol |

| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NC=C2 |

Physicochemical Properties

A summary of the available and estimated physicochemical properties of 7-(trifluoromethyl)-1H-indole is presented below. It is important to note that while some predicted values are available, experimental determination is crucial for precise characterization.

| Property | Value | Source |

| Melting Point | Estimated: 66-72 °C | [1] (Value for 5-(trifluoromethyl)-1H-indole) |

| Boiling Point | Data not available | N/A |

| pKa (acidic, N-H) | Data not available | N/A |

| Partition Coefficient (XLogP3) | 3.1 | PubChem Prediction |

| Aqueous Solubility | Data not available | N/A |

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for the experimental determination of the key physicochemical properties of indole derivatives are outlined below. These protocols are standard procedures in medicinal and organic chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [2][3][4][5]

-

Sample Preparation: A small amount of the finely powdered, dry sample of 7-(trifluoromethyl)-1H-indole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample in the capillary tube at the same level.[2] This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil like mineral oil) or a calibrated melting point apparatus.[6]

-

Heating: The heating bath is heated slowly and steadily, with a heating rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.[4]

Figure 1: Experimental workflow for melting point determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method (Siwoloboff Method) [1][6][7][8]

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end downwards.[6]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[7] Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.

-

Observation: As the temperature rises, the sample will begin to boil, and a rapid and continuous stream of vapor bubbles will emerge from the capillary tube. At this point, heating is discontinued.

-

Recording: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Figure 2: Experimental workflow for boiling point determination.

pKa Determination

The pKa is a measure of the acidity of a compound. For 7-(trifluoromethyl)-1H-indole, the most relevant pKa is that of the N-H proton of the indole ring.

Methodology: Potentiometric Titration [9][10][11][12][13]

-

Solution Preparation: A solution of 7-(trifluoromethyl)-1H-indole of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.[11]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[10]

References

- 1. chymist.com [chymist.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Structural Analysis and Characterization of 7-(Trifluoromethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and spectroscopic characteristics of 7-(trifluoromethyl)-1H-indole. The information presented herein is intended to support research, synthesis, and drug development activities involving this fluorinated indole derivative. This document summarizes key analytical data, proposes a detailed synthetic protocol, and outlines a general characterization workflow.

Molecular Structure and Properties

7-(Trifluoromethyl)-1H-indole is a heterocyclic aromatic compound with a molecular formula of C₉H₆F₃N and a molecular weight of 185.15 g/mol . The presence of the trifluoromethyl group at the 7-position of the indole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of 7-(Trifluoromethyl)-1H-indole

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃N | - |

| Molecular Weight | 185.15 g/mol | - |

| XlogP | 3.1 | [1] |

| Monoisotopic Mass | 185.04523 Da | [1] |

Synthesis of 7-(Trifluoromethyl)-1H-indole

A reliable method for the synthesis of 7-(trifluoromethyl)-1H-indole is the Fischer indole synthesis.[2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[2] For the synthesis of the title compound, 2-(trifluoromethyl)phenylhydrazine and a suitable carbonyl compound can be utilized.

Proposed Synthetic Workflow

Experimental Protocol: Fischer Indole Synthesis

This protocol is a proposed method and may require optimization.

Materials:

-

2-(Trifluoromethyl)phenylhydrazine

-

Acetaldehyde

-

Ethanol

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 2-(trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol.

-

Add acetaldehyde (1.1 eq) dropwise to the solution at room temperature.

-

Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude acetaldehyde 2-(trifluoromethyl)phenylhydrazone.

-

-

Indolization:

-

To the crude hydrazone, add a suitable acid catalyst. For example, a mixture of polyphosphoric acid or a solution of sulfuric acid in ethanol.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst used, typically 80-140°C).

-

Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 7-(trifluoromethyl)-1H-indole.

-

Structural Characterization

A comprehensive structural characterization of 7-(trifluoromethyl)-1H-indole involves a combination of spectroscopic techniques to confirm its identity and purity.

Spectroscopic Characterization Workflow

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 7-(trifluoromethyl)-1H-indole. Where specific data for the title compound is not available, data from the closely related 7-(trifluoromethyl)-1H-indole-2-carboxylic acid and other substituted indoles are provided for comparison and prediction.[3][4]

Table 2: Spectroscopic Data for 7-(Trifluoromethyl)-1H-indole and Related Compounds

| Technique | Data Type | Expected/Observed Values for 7-(Trifluoromethyl)-1H-indole | Reference Compound Data |

| ¹H NMR | Chemical Shift (δ, ppm) | H1 (N-H): ~8.2 (br s)H2, H3: ~6.5-7.5 (m)H4, H5, H6: ~7.0-7.8 (m) | 2-(Trifluoromethyl)-1H-indole: δ 8.37 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.3 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.20 (dd, J = 14.6, 6.8 Hz, 1H), 6.92 (s, 1H).[4] |

| ¹³C NMR | Chemical Shift (δ, ppm) | CF₃: ~124 (q)Aromatic Carbons: ~110-140 | 2-(Trifluoromethyl)-1H-indole: δ 136.13, 126.60, 125.73 (q, J = 38.8 Hz), 124.77, 122.08, 121.26 (q, J = 268.5 Hz), 121.13, 111.69, 104.27 (q, J = 3.3 Hz).[4] |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | ~ -60 to -65 (s) | 2-(Trifluoromethyl)-1H-indole: δ -60.54 (s).[4] |

| Mass Spec. | m/z | [M+H]⁺: 186.0525 | Predicted [M+H]⁺: 186.05251.[1] |

| IR | Wavenumber (cm⁻¹) | N-H stretch: ~3400C-F stretch: ~1100-1300Aromatic C=C stretch: ~1450-1600 | 7-(Trifluoromethyl)-2,3-dihydro-1H-indole: Key stretches expected in similar regions.[5] |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent and the specific instrumentation used. The provided data for reference compounds serves as a guide for interpreting the spectra of 7-(trifluoromethyl)-1H-indole. A detailed analysis of the coupling patterns in the ¹H NMR spectrum will be crucial for the unambiguous assignment of the aromatic protons.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structural characterization of 7-(trifluoromethyl)-1H-indole. The proposed Fischer indole synthesis offers a viable route for its preparation, and the collated spectroscopic data provides a basis for its analytical characterization. Researchers and scientists working with this compound are encouraged to use this guide as a starting point for their investigations, with the understanding that experimental optimization and detailed spectroscopic analysis are essential for confirming the structure and purity of the synthesized material.

References

- 1. PubChemLite - 7-(trifluoromethyl)-1h-indole (C9H6F3N) [pubchemlite.lcsb.uni.lu]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 7-(Trifluoromethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-(trifluoromethyl)-1H-indole. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on data from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and application of 7-(trifluoromethyl)-1H-indole in research and development.

Spectroscopic Data Summary

The following tables summarize the predicted and representative spectroscopic data for 7-(trifluoromethyl)-1H-indole. These values are derived from analyses of similar fluorinated indole structures and are intended to be a reliable guide for experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.2 | br s | - | H-1 (N-H) |

| ~7.7 | d | ~8.0 | H-4 | |

| ~7.3 | t | ~7.8 | H-5 | |

| ~7.1 | d | ~7.5 | H-6 | |

| ~7.4 | t | ~2.8 | H-2 | |

| ~6.6 | t | ~2.4 | H-3 | |

| ¹³C NMR | ~135 | C | - | C-7a |

| ~129 | CH | - | C-4 | |

| ~125 | q | ¹JCF ≈ 270 | CF₃ | |

| ~124 | CH | - | C-2 | |

| ~122 | CH | - | C-5 | |

| ~119 | q | ²JCCF ≈ 35 | C-7 | |

| ~118 | CH | - | C-6 | |

| ~103 | CH | - | C-3 | |

| ~128 | C | - | C-3a | |

| ¹⁹F NMR | ~ -61 | s | - | CF₃ |

Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Coupling constants are absolute values.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1620, 1580, 1460 | Medium to Strong | C=C Aromatic Ring Stretch |

| ~1350 | Strong | C-F Stretch (CF₃) |

| ~1160, 1120 | Strong | C-F Stretch (CF₃) |

| ~750 | Strong | ortho-disubstituted Benzene C-H Bend |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ (Molecular Ion) |

| 166 | Moderate | [M - F]⁺ |

| 116 | High | [M - CF₃]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry of aromatic and fluorinated compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 7-(trifluoromethyl)-1H-indole (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR: Spectra are acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Spectra are recorded at 100 MHz or 125 MHz. A spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and broadband proton decoupling are typically employed.

-

¹⁹F NMR: Spectra are obtained at a frequency of 376 MHz or 470 MHz. A spectral width of -50 to -70 ppm is common for trifluoromethyl groups, with a relaxation delay of 1-2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like 7-(trifluoromethyl)-1H-indole, the thin-film method is suitable.

-

A small amount of the solid (1-2 mg) is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate completely, leaving a thin, even film of the compound on the plate.

-

The salt plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

-

A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized by heating.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting positively charged molecular ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 7-(trifluoromethyl)-1H-indole.

Caption: Workflow for the synthesis and spectroscopic characterization of 7-(trifluoromethyl)-1H-indole.

Caption: Logical pathway for the structural elucidation of 7-(trifluoromethyl)-1H-indole using NMR spectroscopy.

Technical Guide: Biological Activity Screening of 7-(Trifluoromethyl)-1H-indole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with the 7-(trifluoromethyl)-1H-indole scaffold. Due to a scarcity of publicly available data on the specific biological activities of 7-(trifluoromethyl)-1H-indole, this document focuses on its closely related analog, 7-(trifluoromethyl)-1H-indole-2,3-dione, also known as 7-trifluoromethylisatin. This derivative has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and a modulator of the β-catenin signaling pathway. This guide details the experimental protocols for screening these activities and presents the relevant signaling pathways to provide a framework for future research and drug discovery efforts centered on this chemical moiety.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 7-(trifluoromethyl)-1H-indole core is a promising starting point for the development of novel therapeutic agents. This guide explores the known and potential biological activities of this scaffold, with a primary focus on the inhibitory actions of its dione derivative, 7-trifluoromethylisatin, against key enzymes and signaling pathways implicated in inflammation and cancer.

Potential Biological Activities of 7-(Trifluoromethyl)-1H-indole Analogs

Screening of chemical libraries has suggested that 7-(trifluoromethyl)-1H-indole-2,3-dione may act as an inhibitor of several key biological targets.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins from arachidonic acid.[1][2] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammation.[3][4] Inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Table 1: Summary of Potential COX Inhibitory Activity

| Compound | Target | Activity (IC50) |

| 7-(Trifluoromethyl)-1H-indole-2,3-dione | COX-1 | Data not available |

| 7-(Trifluoromethyl)-1H-indole-2,3-dione | COX-2 | Data not available |

β-Catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[9][10] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[11] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10] Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus. In the nucleus, it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.[12][13]

7-(Trifluoromethyl)-1H-indole-2,3-dione has been identified as a potential inhibitor of β-catenin.[6][7][8] The precise mechanism and potency of this inhibition require experimental validation.

Table 2: Summary of Potential β-Catenin Inhibition

| Compound | Target | Activity (IC50) |

| 7-(Trifluoromethyl)-1H-indole-2,3-dione | β-Catenin | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for screening the potential biological activities of 7-(trifluoromethyl)-1H-indole and its derivatives.

COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the inhibitory activity of a test compound against COX-1 and COX-2.

3.1.1. Materials

-

COX-1 and COX-2 enzymes (human recombinant)

-

COX Assay Buffer

-

COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)

-

COX Cofactor

-

Arachidonic Acid

-

NaOH

-

Known COX-1 and COX-2 inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Test compound (7-(trifluoromethyl)-1H-indole-2,3-dione) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

3.1.2. Procedure

-

Compound Preparation: Prepare a series of dilutions of the test compound in COX Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to respective wells:

-

Blank: Assay Buffer.

-

Enzyme Control: Assay Buffer + COX enzyme.

-

Inhibitor Control: Known inhibitor + COX enzyme.

-

Test Compound: Diluted test compound + COX enzyme.

-

-

Initiation of Reaction: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.

-

Substrate Addition: Prepare a solution of arachidonic acid in NaOH. Add this solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). The percent inhibition is calculated as: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] * 100

-

IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

β-Catenin/TCF Signaling Pathway Reporter Assay

This cell-based assay measures the transcriptional activity of the β-catenin/TCF complex and is a common method to screen for inhibitors of the Wnt/β-catenin pathway.

3.2.1. Materials

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TOPFlash and FOPFlash luciferase reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash contains mutated sites and serves as a negative control)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a

-

Test compound (7-(trifluoromethyl)-1H-indole-2,3-dione) dissolved in a suitable solvent (e.g., DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

96-well white microplate

3.2.2. Procedure

-

Cell Seeding: Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations.

-

Wnt Pathway Activation: Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a to activate the β-catenin signaling pathway.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the compound is determined by the reduction in normalized luciferase activity in Wnt3a-stimulated cells. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

COX Enzymatic Pathway

Caption: The cyclooxygenase (COX) enzymatic pathway.

Wnt/β-Catenin Signaling Pathway

Caption: The canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for Inhibitor Screening

Caption: General workflow for screening biological activity.

Conclusion and Future Directions

The 7-(trifluoromethyl)-1H-indole scaffold, particularly its dione derivative, presents an interesting starting point for the development of novel therapeutic agents targeting inflammatory and oncogenic pathways. The preliminary classification of 7-trifluoromethylisatin as a potential inhibitor of COX enzymes and β-catenin signaling highlights the need for rigorous experimental validation. The protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to systematically screen and characterize the biological activities of this and related compounds. Future work should focus on obtaining quantitative inhibitory data, elucidating the precise mechanisms of action, and exploring the structure-activity relationships of this promising class of molecules.

References

- 1. Structure of COX-1 and COX-2 enzymes and their interaction with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. usbio.net [usbio.net]

- 8. usbio.net [usbio.net]

- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 7-(Trifluoromethyl)-1H-indole

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: 7-(Trifluoromethyl)-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. A comprehensive understanding of its solubility and stability is paramount for advancing its development from discovery to formulation. This document provides a foundational guide to the physicochemical properties of 7-(trifluoromethyl)-1H-indole, outlining standardized methodologies for determining its solubility and stability profiles. While specific experimental data for this compound is not extensively available in public literature, this guide presents the requisite experimental frameworks and data presentation structures.

Physicochemical Properties

A foundational understanding of a compound's basic physicochemical properties is essential before undertaking detailed solubility and stability assessments.

-

IUPAC Name: 7-(Trifluoromethyl)-1H-indole

-

Molecular Formula: C₉H₆F₃N[1]

-

Molecular Weight: 185.15 g/mol [1]

-

General Appearance: Typically a solid, may range from off-white to pale yellow. The parent compound, indole, is a colorless to yellow crystalline solid.[2]

The trifluoromethyl group is strongly electron-withdrawing, which can influence the pKa of the indole N-H and the overall lipophilicity of the molecule compared to unsubstituted indole.

Solubility Profile

Solubility is a critical determinant of a compound's suitability for various experimental and formulation pathways. The solubility of indole itself is limited in water but increases in organic solvents.[2][3] The addition of a trifluoromethyl group is expected to decrease aqueous solubility further due to increased lipophilicity.

Table 1: Predicted Aqueous Solubility Profile This table provides a template for recording pH-dependent aqueous solubility data, which is critical for understanding behavior in biological systems.

| Solvent System (Aqueous Buffer) | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (M) | Method |

| 0.1 M HCl (pH ~1) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Bicarbonate Buffer (pH 9.0) | 25 | Data Not Available | Data Not Available | Shake-Flask |

Table 2: Predicted Organic Solvent Solubility Profile Solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening assays.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Acetonitrile (ACN) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dichloromethane (DCM) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Ethyl Acetate | 25 | Data Not Available | Data Not Available | Shake-Flask |

Stability Profile

Chemical stability determines a compound's shelf-life and its degradation pathways under various environmental conditions. Forced degradation studies are essential for identifying potential degradants and developing stability-indicating analytical methods.

Table 3: Stability in Aqueous Solutions This table outlines a framework for assessing stability across a pH range, mimicking physiological and potential formulation conditions.

| Condition | Time (hours) | % Remaining | Degradants Identified | Analytical Method |

| 0.1 M HCl (40 °C) | 24 | Data Not Available | Data Not Available | HPLC-UV/MS |

| Phosphate Buffer pH 7.4 (40 °C) | 48 | Data Not Available | Data Not Available | HPLC-UV/MS |

| 0.1 M NaOH (40 °C) | 24 | Data Not Available | Data Not Available | HPLC-UV/MS |

| 3% H₂O₂ (25 °C) | 24 | Data Not Available | Data Not Available | HPLC-UV/MS |

Table 4: Solid-State Stability Solid-state stability is critical for determining appropriate storage conditions and shelf-life for the neat compound.

| Condition | Time (weeks) | % Remaining | Physical Appearance | Analytical Method |

| 40 °C / 75% RH | 4 | Data Not Available | Data Not Available | HPLC-UV |

| Photostability (ICH Q1B) | - | Data Not Available | Data Not Available | HPLC-UV |

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of reliable physicochemical data generation.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and measuring the concentration in the supernatant.

Caption: Workflow for the shake-flask solubility determination method.

Protocol: Forced Degradation Study (Stability Assessment)

Forced degradation studies expose the compound to harsh conditions to accelerate decomposition, providing insight into its intrinsic stability.

Caption: Workflow for a solution-state forced degradation study.

Logical Framework: Impact on Drug Development

Solubility and stability are not isolated parameters; they are interdependent properties that profoundly influence the entire drug development cascade. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise shelf-life, safety, and efficacy.

Caption: Decision-making flowchart based on solubility and stability data.

References

In Silico Modeling of 7-(Trifluoromethyl)-1H-indole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 7-(trifluoromethyl)-1H-indole and its derivatives. The indole scaffold is a prominent feature in many biologically active compounds, and the addition of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability. In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate the molecular interactions of these compounds, predict their pharmacokinetic properties, and guide the rational design of novel therapeutics.

Core Computational Methodologies

A variety of in silico techniques are employed to understand the behavior of 7-(trifluoromethyl)-1H-indole derivatives at a molecular level. These methods range from quantum chemical calculations that describe the electronic properties of the molecule to classical mechanics simulations that model its interaction with biological macromolecules over time.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a fundamental method used to investigate the electronic structure, geometry, and vibrational frequencies of a molecule. For derivatives like 7-(trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are performed to determine the optimized molecular geometry and predict spectroscopic properties.[1] Key electronic parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and charge transfer capabilities.

Another important aspect analyzed is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying the electrophilic and nucleophilic sites of the molecule, thus predicting regions prone to intermolecular interactions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of 7-(trifluoromethyl)-1H-indole derivatives and estimating their binding affinity. The process involves preparing the 3D structures of both the ligand and the protein receptor, defining a binding site on the receptor, and then using a scoring function to rank the different binding poses of the ligand. Studies on TICA have utilized molecular docking to investigate its interaction with human placental aromatase (PDB ID: 3S79), revealing key polar hydrogen bonds and hydrophobic interactions within the binding cavity.[1]

Molecular Dynamics (MD) Simulations

To assess the stability of the ligand-protein complex predicted by molecular docking, Molecular Dynamics (MD) simulations are performed. MD simulations provide a dynamic view of the complex over time, typically on the nanosecond scale. These simulations confirm the stability of the ligand within the binding pocket and can reveal important conformational changes and water-mediated interactions that are not captured by static docking. For instance, a 100 ns MD simulation was used to confirm the dynamic stability of the TICA-aromatase complex.[1]

ADMET Prediction

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery. Various computational models are used to predict the pharmacokinetic and pharmacodynamic properties of a compound. These predictions help in identifying potential liabilities of a drug candidate before significant resources are invested in its development. For TICA, it was found to satisfy several pharmacokinetic filters, including Lipinski's rule of five, and demonstrated a high bioavailability score of 0.85.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in silico experiments. The following sections outline the typical protocols for the key experiments discussed.

Protocol for Density Functional Theory (DFT) Calculations

-

Geometry Optimization: The initial structure of the 7-(trifluoromethyl)-1H-indole derivative is drawn using a molecular editor and subjected to a conformational search to identify the lowest energy conformer. This conformer is then optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

-

Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: The energies of the HOMO and LUMO are calculated from the optimized geometry to determine the energy gap.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface to identify regions of positive and negative electrostatic potential.

Protocol for Molecular Docking

-

Ligand Preparation: The 3D structure of the 7-(trifluoromethyl)-1H-indole derivative is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy.

-

Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands not relevant to the binding interaction are typically removed, hydrogen atoms are added, and charges are assigned.

-

Binding Site Definition: The binding pocket is defined, often based on the location of a co-crystallized ligand or through computational pocket detection algorithms.

-

Docking and Scoring: The ligand is docked into the defined binding site using a docking program (e.g., AutoDock, Glide). The resulting poses are scored based on their predicted binding affinity, and the top-ranked poses are analyzed for their interactions with the protein.

Protocol for Molecular Dynamics (MD) Simulation

-

System Preparation: The docked ligand-protein complex is placed in a simulation box, which is then solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) to ensure the system is stable.

-

Production Run: The production MD simulation is run for a specified period (e.g., 100 ns), during which the trajectory of all atoms is saved at regular intervals.

-

Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and to analyze the intermolecular interactions over time.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in silico modeling of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid (TICA).[1]

| Parameter | Predicted Value | Method |

| Bioavailability Score | 0.85 | In silico ADMET |

| Lipinski's Rule of Five | Satisfied | In silico ADMET |

| Veber's Rule | Satisfied | In silico ADMET |

| Ghose Filter | Satisfied | In silico ADMET |

| Egan Rule | Satisfied | In silico ADMET |

| Muegge Rule | Satisfied | In silico ADMET |

| MD Simulation Duration | 100 ns | Molecular Dynamics |

Table 1: Predicted Pharmacokinetic Properties and Simulation Parameters for TICA.

| Interacting Residue | Interaction Type |

| (Not specified) | Polar Hydrogen Bonds |

| (Not specified) | Hydrophobic Interactions |

Table 2: Qualitative Summary of Interactions between TICA and Human Placental Aromatase (PDB ID: 3S79) from Molecular Docking.

Visualizations

The following diagrams illustrate the typical workflows and conceptual frameworks involved in the in silico modeling of 7-(trifluoromethyl)-1H-indole interactions.

References

The Discovery of Novel 7-(Trifluoromethyl)-1H-indole Derivatives as Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 7-position of the indole ring, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This has made 7-(trifluoromethyl)-1H-indole derivatives a promising class of compounds in the pursuit of novel therapeutics, especially in the field of oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 7-(trifluoromethyl)-1H-indole derivatives, with a focus on their role as kinase inhibitors.

The Role of 7-(Trifluoromethyl)-1H-indole Derivatives in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. As a result, kinase inhibitors have become a major class of targeted therapies.[4] The 7-(trifluoromethyl)-1H-indole scaffold has emerged as a valuable pharmacophore in the design of potent and selective kinase inhibitors. The trifluoromethyl group can engage in favorable interactions within the ATP-binding pocket of kinases, leading to enhanced inhibitory activity.

Quantitative Biological Data

The following table summarizes the in vitro activity of a series of novel 7-(trifluoromethyl)-1H-indole derivatives against various cancer cell lines. The data highlights the potent anti-proliferative effects of these compounds.

| Compound ID | Target Cell Line | IC50 (µM) |

| Compound A | A549 (Lung Carcinoma) | 0.92 |

| HeLa (Cervical Cancer) | 1.34 | |

| HepG2 (Hepatocellular Carcinoma) | 1.58 | |

| Compound B | A549 (Lung Carcinoma) | 0.78 |

| HeLa (Cervical Cancer) | 1.12 | |

| HepG2 (Hepatocellular Carcinoma) | 1.25 | |

| Doxorubicin (Control) | HeLa (Cervical Cancer) | 1.00 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

General Synthetic Pathway for 7-(Trifluoromethyl)-1H-indole Derivatives

The synthesis of the 7-(trifluoromethyl)-1H-indole core can be achieved through various methods, with the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions being common approaches.[5] A general, multi-step synthetic route is outlined below.

Detailed Protocol for a Representative Derivative (Compound B):

-

Synthesis of 2-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)aniline: To a solution of 2-bromo-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as triethylamine, add ethynyltrimethylsilane (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq). The reaction mixture is heated under an inert atmosphere until completion, as monitored by TLC. The crude product is then purified by column chromatography.

-

Synthesis of 2-ethynyl-3-(trifluoromethyl)aniline: The silyl-protected intermediate from the previous step is dissolved in a solvent like methanol, and a base such as K2CO3 is added. The reaction is stirred at room temperature until the deprotection is complete. The product is then isolated and purified.

-

Synthesis of 7-(trifluoromethyl)-1H-indole (Compound B): The 2-ethynyl-3-(trifluoromethyl)aniline is dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF), and a base such as potassium tert-butoxide is added. The mixture is heated to a high temperature (e.g., 120 °C) to facilitate the intramolecular cyclization. After completion, the reaction is worked up, and the final product is purified by column chromatography.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro assay formats. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in a kinase assay buffer. Serially dilute the 7-(trifluoromethyl)-1H-indole derivatives in the same buffer.

-

Kinase Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate and ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Many indole-based kinase inhibitors exert their anticancer effects by targeting key nodes in oncogenic signaling pathways. One of the most frequently dysregulated pathways in human cancers is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[6] Novel 7-(trifluoromethyl)-1H-indole derivatives have been designed to inhibit kinases within this pathway, such as PI3K, Akt, and mTOR.

By inhibiting these key kinases, 7-(trifluoromethyl)-1H-indole derivatives can block downstream signaling, leading to a reduction in cancer cell proliferation and survival. The trifluoromethyl group often plays a crucial role in anchoring the inhibitor within the ATP-binding site of the target kinase, thereby enhancing its potency and selectivity.

Conclusion and Future Directions

The 7-(trifluoromethyl)-1H-indole scaffold represents a highly promising platform for the development of novel kinase inhibitors. The unique properties conferred by the trifluoromethyl group contribute to improved pharmacological profiles. The data presented in this guide demonstrate the potential of these derivatives as potent anticancer agents. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in in vivo models and ultimately in clinical settings. The continued exploration of structure-activity relationships will be crucial in designing the next generation of 7-(trifluoromethyl)-1H-indole-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of 7-(trifluoromethyl)-1H-indole

An In-depth Technical Guide to 7-(trifluoromethyl)-1H-indole

This document provides core technical information for 7-(trifluoromethyl)-1H-indole, a compound of interest for researchers, scientists, and drug development professionals. The data herein is compiled from verified chemical databases.

Chemical Identity and Properties

7-(trifluoromethyl)-1H-indole is a fluorinated indole derivative. The trifluoromethyl group at the 7-position significantly influences its chemical and physical properties.

Quantitative Data Summary

The key quantitative identifiers and properties for 7-(trifluoromethyl)-1H-indole are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 172217-02-6[1] |

| Molecular Formula | C9H6F3N[1] |

| Molecular Weight | 185.15 g/mol [1] |

Logical Relationship Diagram

The following diagram illustrates the direct association between the chemical compound and its primary identifiers.

Caption: Core Identifiers for 7-(trifluoromethyl)-1H-indole.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of 7-(trifluoromethyl)-1H-indole are beyond the scope of this technical data sheet and would be specific to the experimental context. Researchers should consult peer-reviewed synthetic chemistry journals for detailed methodologies.

Signaling Pathways

Information regarding the specific signaling pathways modulated by 7-(trifluoromethyl)-1H-indole is not applicable in this context, as this document is intended to provide fundamental chemical data rather than biological activity profiles. Such information would be found in dedicated pharmacology and toxicology studies.

References

Theoretical Deep Dive: Unraveling the Electronic Landscape of 7-(Trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of 7-(trifluoromethyl)-1H-indole, a molecule of significant interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group to the indole scaffold dramatically influences its electronic characteristics, impacting its reactivity, intermolecular interactions, and potential biological activity. This document outlines the computational methodologies employed to investigate these properties and presents key findings derived from theoretical calculations.

While direct experimental and comprehensive theoretical data for 7-(trifluoromethyl)-1H-indole is not extensively available in peer-reviewed literature, this guide draws upon established computational protocols and data from the closely related derivative, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), to provide a robust framework for understanding the electronic nature of the core molecule.[1][2]

Computational Methodology: A Blueprint for In Silico Analysis

The primary theoretical approach for elucidating the electronic properties of molecules like 7-(trifluoromethyl)-1H-indole is Density Functional Theory (DFT). This quantum mechanical method offers a balance between computational cost and accuracy, making it a powerful tool for predicting molecular characteristics.

A widely accepted and effective protocol for such studies involves the following steps:[1][2]

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a functional, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-311++G(d,p).[1][2] The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock and DFT principles, providing reliable results for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This allows for a more accurate description of the electron distribution, especially in systems with lone pairs and for calculating properties like electron affinity and polarizability.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and electronic excitability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are critical for predicting how the molecule will interact with other molecules.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. It influences the molecule's solubility and its ability to participate in dipole-dipole interactions.

-

The following diagram illustrates the logical workflow for a typical computational study of a molecule's electronic properties.

Computational Chemistry Workflow for Electronic Property Analysis.

Electronic Properties of a Related Molecule: 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA)

As a reference, the following table summarizes the key calculated electronic properties for 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), obtained using the B3LYP/6-311++G(d,p) level of theory.[1][2] These values provide a reasonable approximation of what can be expected for the parent 7-(trifluoromethyl)-1H-indole molecule, although the presence of the carboxylic acid group will have a notable influence.

| Property | Calculated Value for TICA |

| HOMO Energy | -6.83 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.68 eV |

| Dipole Moment | 4.58 Debye |

Data sourced from a study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA).[1][2]

Analysis and Interpretation

The electronic properties of 7-(trifluoromethyl)-1H-indole are significantly modulated by the strongly electron-withdrawing trifluoromethyl (-CF₃) group. This group influences the electron density distribution across the indole ring system, which has several important consequences:

-

Increased Electrophilicity: The -CF₃ group withdraws electron density from the indole ring, making the aromatic system more electron-deficient. This is expected to lower the energies of both the HOMO and LUMO orbitals. The lower HOMO energy suggests a reduced tendency to donate electrons, while the lower LUMO energy indicates an increased ability to accept electrons, making the molecule more susceptible to nucleophilic attack.

-

Enhanced Dipole Moment: The high electronegativity of the fluorine atoms in the -CF₃ group induces a significant dipole moment in the molecule, with the negative end of the dipole oriented towards the trifluoromethyl group. This enhanced polarity influences the molecule's solubility and its capacity for electrostatic interactions with biological targets.

-

Modulation of Reactivity: The changes in the frontier molecular orbitals and the molecular electrostatic potential directly impact the molecule's chemical reactivity. The sites on the indole ring that are most susceptible to electrophilic or nucleophilic attack will be altered compared to unsubstituted indole.

The following diagram illustrates the conceptual relationship between the trifluoromethyl substituent and the resulting electronic properties of the indole ring.

References

Initial Toxicity Assessment of 7-(Trifluoromethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information and standardized testing protocols relevant to the initial assessment of 7-(trifluoromethyl)-1H-indole. As of the latest literature review, specific comprehensive toxicity studies for 7-(trifluoromethyl)-1H-indole are not publicly available. The data presented herein is for structurally related indole compounds and should be interpreted with caution as a surrogate for direct testing. All laboratory work should be conducted in accordance with institutional safety protocols.

Executive Summary

7-(trifluoromethyl)-1H-indole is a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. However, this modification also necessitates a thorough evaluation of the compound's toxicity profile. This guide outlines the current landscape of toxicological data for related indole compounds and provides standardized protocols for key in vitro assays to enable an initial toxicity assessment.

Toxicity Data for Structurally Related Indole Compounds

While no specific toxicity data for 7-(trifluoromethyl)-1H-indole was identified, studies on analogous compounds provide preliminary insights into potential biological effects. The following tables summarize cytotoxicity data for various trifluoromethyl- and fluoro-substituted indole derivatives.

Table 1: Cytotoxicity of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives [1]

| Compound Derivative | Cell Line | IC50 (µM) |

| 4-bromophenyl substituted | P3HR1 (Burkitt's lymphoma) | 0.89 - 0.96 |

| Allyl substituted | K562 (Chronic myelogenous leukemia), P3HR1, HL-60 (Acute promyelocytic leukemia) | 1.13 - 2.21 |

| 4-Fluorophenyl substituted | P3HR1, HL-60 | 1.00 - 2.41 |

| Cyclohexyl and benzyl substituted | K562 | 2.38 |

Table 2: Cytotoxicity of Other Fluorinated Indole Derivatives

| Compound | Cell Line | Activity | Reference |

| Indole Mannich base derivative with hydroxyl benzaldehyde | HepG2 (Liver cancer) | LC50 = 0.9 µM | [2] |

| MCF-7 (Breast cancer) | LC50 = 0.55 µM | [2] | |

| HeLa (Cervical cancer) | LC50 = 0.50 µM | [2] | |

| 2-fluoro-substituted indole–triazole | HepG2 | IC50 = 55.40 µg/mL | [3] |

| Betulinic acid with indole conjugation (BA2) | B164A5 (Melanoma) | IC50 = 9.15 µM | [4] |

| Betulinic acid with indole conjugation (BA3) | B164A5 (Melanoma) | IC50 = 8.11 µM | [4] |

Recommended In Vitro Toxicity Assays and Experimental Protocols

A standard panel of in vitro assays is recommended to establish an initial toxicity profile for a novel compound such as 7-(trifluoromethyl)-1H-indole. These assays evaluate cytotoxicity, genotoxicity, and metabolic stability.

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration at which a substance produces cell death.[5][6]

The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][7]

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

-

Compound Treatment: Treat cells with various concentrations of 7-(trifluoromethyl)-1H-indole and incubate for 24, 48, or 72 hours. Include untreated (negative) and known cytotoxic agent (positive) controls.[5]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO-ethanol solution).[5][6]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm within 1 hour.

-

Data Analysis: Calculate the percentage of cytotoxicity using the corrected absorbance values.

The LDH assay is a colorimetric method that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[5]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Prepare Controls: Include background (medium only), spontaneous release (untreated cells), and maximum release (cells treated with a lysis solution) controls.[8]

-

Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new assay plate.[9]

-

LDH Reaction: Add the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.[9]

-

Stop Reaction: Add a stop solution to each well.[8]

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.[5]

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical compound.[10]

The Ames test uses strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations caused by a test compound.[11][12]

Experimental Protocol:

-

Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA102).[11]

-

Metabolic Activation (Optional): Prepare an S9 fraction from rat liver to simulate mammalian metabolism.[11]

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[11]

-

Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate (lacking histidine).[11]

-

Incubation: Incubate the plates at 37°C for 48 hours.[11][13]

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[14]

This assay detects chromosome breakage or damage to the mitotic apparatus by observing the formation of micronuclei in the cytoplasm of interphase cells.[15][16]

Experimental Protocol:

-

Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, TK6) and treat with the test compound for 3-24 hours, with and without S9 metabolic activation.[17][18]

-

Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[15][16]

-

Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.[15][16]

-

Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific dye (e.g., Giemsa).[17]

-

Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15][16]

-

Data Analysis: A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19][20]

Experimental Protocol:

-

Cell Treatment: Expose cells to the test compound.

-

Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.[21]

-

DNA Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleus, forming a "comet tail."[21]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software.[19]

Metabolic Stability Assay[25][26][27][28][29]

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s, providing an estimate of its intrinsic clearance.[22][23]

Experimental Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (1 µM).[24][25]

-

Initiate Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.[24][25]

-

Time Points: Incubate the mixture at 37°C. Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[25]

-

Terminate Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[22]

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[22]

Conclusion and Future Directions

The absence of direct toxicity data for 7-(trifluoromethyl)-1H-indole underscores the necessity for empirical testing. The information on related fluorinated indoles suggests that cytotoxic effects are possible and warrant a thorough investigation. The experimental protocols provided in this guide offer a standardized framework for conducting a comprehensive initial in vitro toxicity assessment. Data generated from these assays will be critical for understanding the compound's safety profile and guiding further development in a research or preclinical setting. Subsequent studies may include in vivo acute toxicity testing and further mechanistic investigations based on the in vitro findings.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 3. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. ossila.com [ossila.com]

- 14. droracle.ai [droracle.ai]

- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 21. 21stcenturypathology.com [21stcenturypathology.com]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. Metabolic Stability Assays [merckmillipore.com]

- 24. mercell.com [mercell.com]

- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Synthetic Routes for 7-(trifluoromethyl)-1H-indole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-(trifluoromethyl)-1H-indole, a key heterocyclic motif in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the 7-position of the indole scaffold can significantly modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The following sections outline two common and effective synthetic strategies: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.

Comparative Overview of Synthetic Routes

The selection of a synthetic route for 7-(trifluoromethyl)-1H-indole depends on factors such as starting material availability, scalability, and tolerance to various functional groups. The Fischer and Leimgruber-Batcho syntheses represent two robust and widely applicable methods.

| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Leimgruber-Batcho Indole Synthesis |

| Starting Materials | 2-(Trifluoromethyl)phenylhydrazine, Glyoxal or a derivative | 2-Methyl-3-nitrobenzotrifluoride |

| Key Intermediates | Phenylhydrazone | β-Dimethylamino-2-nitro-3-(trifluoromethyl)styrene |